1-(2-Chlorophenyl)-3-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)urea
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Overview
Description
1-(2-Chlorophenyl)-3-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)urea is a synthetic organic compound characterized by its complex structure, which includes a chlorophenyl group, a hydroxypiperidinyl moiety, and a urea linkage. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorophenyl)-3-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)urea typically involves multiple steps:
Formation of the Intermediate: The initial step often involves the preparation of an intermediate compound, such as 2-(4-hydroxypiperidin-1-yl)-2-oxoethyl chloride, through the reaction of 4-hydroxypiperidine with an appropriate acyl chloride under basic conditions.
Coupling Reaction: The intermediate is then reacted with 2-chlorophenyl isocyanate in the presence of a base, such as triethylamine, to form the desired urea derivative.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using similar reaction conditions but optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chlorophenyl)-3-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxypiperidinyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Triethylamine, sodium hydroxide.
Solvents: Dichloromethane, ethanol, water.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypiperidinyl group can yield ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(2-Chlorophenyl)-3-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)urea has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential therapeutic effects, including anti-inflammatory, analgesic, and antineoplastic activities.
Biological Research: It is used in studies investigating its interactions with various biological targets, such as enzymes and receptors.
Chemical Biology: The compound serves as a tool for probing biological pathways and mechanisms due to its ability to modulate specific molecular targets.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-3-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
1-(2-Chlorophenyl)-3-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)thiourea: Similar structure but with a thiourea linkage instead of a urea linkage.
1-(2-Chlorophenyl)-3-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)carbamate: Similar structure but with a carbamate linkage.
1-(2-Chlorophenyl)-3-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)amide: Similar structure but with an amide linkage.
Uniqueness
1-(2-Chlorophenyl)-3-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its urea linkage, in particular, is crucial for its interaction with biological targets, differentiating it from similar compounds with different linkages.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-[4-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]phenyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O3/c21-17-3-1-2-4-18(17)23-20(27)22-15-7-5-14(6-8-15)13-19(26)24-11-9-16(25)10-12-24/h1-8,16,25H,9-13H2,(H2,22,23,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBYKGQNGQLIITG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C(=O)CC2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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